1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidin-4-ol
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Overview
Description
1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidin-4-ol is a heterocyclic compound that features a thiadiazole ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both amino and hydroxyl functional groups makes it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidin-4-ol typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide in the presence of a base such as potassium hydroxide.
Formation of Piperidine Ring: The piperidine ring can be introduced by reacting the thiadiazole intermediate with piperidine under acidic conditions.
Final Product Formation:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiadiazole or piperidine rings .
Scientific Research Applications
1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidin-4-ol has a wide range of scientific research applications, including:
Mechanism of Action
1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as enzyme inhibition and anticancer properties.
Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological activities, including analgesic and anti-inflammatory effects.
Uniqueness: The uniqueness of this compound lies in its dual functional groups (amino and hydroxyl) and the combination of the thiadiazole and piperidine rings, which provide a versatile scaffold for drug development and other applications .
Comparison with Similar Compounds
- 1,3,4-Thiadiazole-2-thiol
- 2-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
- 1-(5-Benzylthio-1,3,4-thiadiazol-2-yl)piperidine
Properties
Molecular Formula |
C7H12N4OS |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
1-(5-amino-1,3,4-thiadiazol-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C7H12N4OS/c8-6-9-10-7(13-6)11-3-1-5(12)2-4-11/h5,12H,1-4H2,(H2,8,9) |
InChI Key |
RREJPYIWRUVJPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NN=C(S2)N |
Origin of Product |
United States |
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